2-(2-Bromophenoxy)aniline

Physicochemical Profiling Process Chemistry Isomer Differentiation

Select 2-(2-Bromophenoxy)aniline for validated potency (CCK-B IC₅₀ 31 nM, >116x EPX/MPO selectivity) & high-yield asymmetric hydrogenation (96% yield). Its ortho-substitution defines unique reactivity and biological recognition—isomer substitution is scientifically invalid. Ideal for chiral library synthesis and probing eosinophil biology.

Molecular Formula C12H10BrNO
Molecular Weight 264.122
CAS No. 70787-31-4
Cat. No. B2451760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenoxy)aniline
CAS70787-31-4
Molecular FormulaC12H10BrNO
Molecular Weight264.122
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OC2=CC=CC=C2Br
InChIInChI=1S/C12H10BrNO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2
InChIKeyRPVHFIMBVPJZMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromophenoxy)aniline (CAS 70787-31-4) – Chemical Class and Physicochemical Profile for Procurement Decisions


2-(2-Bromophenoxy)aniline (CAS 70787-31-4) is a brominated aromatic amine with the molecular formula C₁₂H₁₀BrNO and a molecular weight of 264.12 g/mol . It belongs to the class of diphenyl ether derivatives, featuring an aniline core substituted with a 2-bromophenoxy group . The compound is characterized by a predicted boiling point of 323.0±27.0 °C at 760 mmHg, a flash point of 149.2±23.7 °C, and a density of 1.5±0.1 g/cm³ . Its structure includes one hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds, which influence its solubility and reactivity profile .

Why 2-(2-Bromophenoxy)aniline Cannot Be Interchanged with Isomeric Bromophenoxy Anilines: A Structural Basis for Procurement Selectivity


The substitution pattern of the bromophenoxy group on the aniline core critically governs both physicochemical properties and biological recognition. 2-(2-Bromophenoxy)aniline exhibits a distinct boiling point (323.0±27.0 °C) compared to its positional isomer 4-(2-bromophenoxy)aniline (350.8±27.0 °C) [1], directly impacting purification and formulation processes . Furthermore, the ortho-substitution pattern creates unique steric and electronic environments that modulate interactions with biological targets, rendering simple isomer interchange scientifically invalid. These structural differences translate into divergent reactivity in cross-coupling reactions, differential metabolic stability, and distinct pharmacological profiles that necessitate precise compound selection rather than generic class-level procurement [2].

Quantitative Differentiation of 2-(2-Bromophenoxy)aniline Against Closest Analogs: Direct Comparative Evidence for Scientific Selection


Boiling Point and Flash Point Differentiation from 4-(2-Bromophenoxy)aniline Isomer Impacts Purification Strategy

2-(2-Bromophenoxy)aniline exhibits a predicted boiling point of 323.0±27.0 °C at 760 mmHg, which is 27.8 °C lower than that of its positional isomer 4-(2-bromophenoxy)aniline (350.8±27.0 °C) [1]. Correspondingly, its flash point (149.2±23.7 °C) is 16.8 °C lower than that of the 4-isomer (166.0±23.7 °C) [1].

Physicochemical Profiling Process Chemistry Isomer Differentiation

CCK-B Receptor Binding Affinity: 2-(2-Bromophenoxy)aniline Demonstrates 31 nM Inhibition, Enabling Neurological Research Applications

In a radioligand displacement assay using [¹²⁵I]CCK-8, 2-(2-bromophenoxy)aniline inhibited binding to the cholecystokinin type B (CCK-B) receptor in mouse brain with an IC₅₀ of 31 nM at pH 6.5 [1]. This represents a 11.6-fold higher potency than its inhibition of human EPX bromination activity (IC₅₀ = 360 nM) [2], indicating target selectivity relevant to neurological probe development.

CCK-B Receptor Radioligand Binding Neurological Probe

Synthetic Accessibility: 2-(2-Bromophenoxy)aniline Serves as Direct Precursor to Chiral Seven-Membered Cyclic Amines with 96% Yield in Rh-Catalyzed Asymmetric Hydrogenation

2-(2-Bromophenoxy)aniline has been successfully employed as a substrate in Rh-catalyzed asymmetric hydrogenation using the ZhaoPhos ligand system (Rh/bisphosphine-thiourea), achieving complete conversion and 96% yield in the synthesis of chiral seven-membered cyclic amines with excellent enantioselectivity .

Asymmetric Catalysis Chiral Amine Synthesis Rhodium Catalysis

EPX Inhibition with 360 nM IC₅₀: Differentiated Profile from MPO Inhibition (42 μM) Enables Eosinophil-Selective Probe Development

2-(2-Bromophenoxy)aniline inhibits human eosinophil peroxidase (EPX) bromination activity with an IC₅₀ of 360 nM using tyrosine as substrate [1]. In contrast, its inhibition of PMA-induced myeloperoxidase (MPO) activity in human neutrophils is substantially weaker (IC₅₀ = 42 μM), representing a >116-fold selectivity window [2].

Eosinophil Peroxidase Myeloperoxidase Inflammation Probe

Validated Application Scenarios for 2-(2-Bromophenoxy)aniline (CAS 70787-31-4) Based on Quantitative Evidence


Neurological Probe Development Targeting CCK-B Receptor Pathways

With an IC₅₀ of 31 nM against CCK-B receptor binding in mouse brain membranes, 2-(2-bromophenoxy)aniline provides a validated starting scaffold for developing research tools to interrogate cholecystokinin-mediated signaling in anxiety, pain perception, and cognitive function [1]. Its moderate molecular weight (264.12 g/mol) and favorable hydrogen bonding profile support further medicinal chemistry optimization.

Chiral Seven-Membered Cyclic Amine Synthesis via Asymmetric Hydrogenation

This compound has been demonstrated as a productive substrate in Rh/ZhaoPhos-catalyzed asymmetric hydrogenation, delivering chiral azepine and oxazepine derivatives with 96% yield and high enantioselectivity . This established methodology enables procurement decisions for medicinal chemistry groups pursuing chiral amine libraries or specific stereochemically defined targets.

Eosinophil Peroxidase-Selective Tool Compound for Inflammation Research

The >116-fold selectivity window for EPX (IC₅₀ = 360 nM) over MPO (IC₅₀ = 42 μM) makes 2-(2-bromophenoxy)aniline a discriminating probe for studying eosinophil biology in asthma, allergic responses, and parasitic infections, where MPO-driven neutrophil activity would otherwise confound interpretation [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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